molecular formula C6H2Cl3NO B8449858 4,5,6-Trichloropyridine-2-carbaldehyde

4,5,6-Trichloropyridine-2-carbaldehyde

Cat. No. B8449858
M. Wt: 210.4 g/mol
InChI Key: FNNQXDORSCEWBY-UHFFFAOYSA-N
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Patent
US06784137B2

Procedure details

A mixture of (4,5,6-trichloropyridin-2-yl)methanol (3.83 g, 18 mmol) and manganese (IV) oxide (7.8 g, 90 mmol) in dichloromethane (50 mL) was stirred at room temperature for 24 hours. More manganese (IV) oxide (4 g, 46 mmol) was added and stirring was continued. After another 24 hours, the reaction mixture was suction filtered through a silica gel plug (10 g). After washing the silica gel plug with additional dichloromethane (2×25 mL), manganese (IV) oxide (8 g, 92 mmol) was added to the filtrate, and the mixture was stirred at room temperature for 72 hours. The reaction mixture was refiltered and the solvent was removed to provide 4,5,6-trichloropyridine-2-carbaldehyde (2.36 g, 11.4 mmol), mp 84-88° C.
Name
(4,5,6-trichloropyridin-2-yl)methanol
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([CH2:10][OH:11])[CH:3]=1>ClCCl.[O-2].[Mn+4].[O-2]>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([CH:10]=[O:11])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
(4,5,6-trichloropyridin-2-yl)methanol
Quantity
3.83 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1Cl)Cl)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7.8 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
After another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug (10 g)
ADDITION
Type
ADDITION
Details
was added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.4 mmol
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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